molecular formula C11H12O B1594781 4-Pentenophenone CAS No. 3240-29-7

4-Pentenophenone

Cat. No. B1594781
CAS RN: 3240-29-7
M. Wt: 160.21 g/mol
InChI Key: KYGSYTRHCDNSGS-UHFFFAOYSA-N
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Description



  • 4-Pentenophenone (C<sub>11</sub>H<sub>12</sub>O) is an organic compound with the molecular formula CHO. It is also known as 1-phenyl-4-penten-1-one .

  • The compound consists of a phenyl group attached to a five-carbon chain with a ketone functional group at the fourth position.

  • It is a colorless liquid with a sweet, fruity odor.





  • Synthesis Analysis



    • The synthesis of 4-Pentenophenone can be achieved through various methods, including Claisen condensation or Friedel-Crafts acylation reactions.

    • In the Claisen condensation, acetophenone is reacted with an alkyl halide or an alkoxide to form the desired product.

    • In the Friedel-Crafts acylation, benzene is acylated with propionic acid or its derivatives.





  • Molecular Structure Analysis



    • The molecular formula of 4-Pentenophenone is C<sub>11</sub>H<sub>12</sub>O, and its average mass is 160.212 Da.

    • It has a monoisotopic mass of 160.088821 Da.

    • The compound contains one phenyl group and a five-carbon chain with a ketone functional group.





  • Chemical Reactions Analysis



    • 4-Pentenophenone can undergo various reactions, including nucleophilic addition, oxidation, and reduction.

    • For example, it can react with Grignard reagents to form alcohols or undergo oxidation to produce carboxylic acids.





  • Physical And Chemical Properties Analysis



    • Density: 1.0±0.1 g/cm³

    • Boiling Point: 249.7±19.0 °C at 760 mmHg

    • Flash Point: 99.1±16.5 °C

    • Molar Refractivity: 49.9±0.3 cm³

    • Polar Surface Area: 17 Ų




  • Scientific Research Applications

    Environmental Detection and Impact Research on benzophenone derivatives, closely related to 4-Pentenophenone, highlights their widespread occurrence in aquatic environments and the potential risks they pose to aquatic life. One study discusses the UV-absorber benzophenone-4 (BP-4), detailing its alteration of gene transcripts related to hormonal pathways in zebrafish, indicating potential ecological and toxicological effects (Zucchi, Blüthgen, Ieronimo, & Fent, 2011). Another study evaluates the presence and potential endocrine-disrupting effects of BP-3 in various environmental samples, suggesting the need for further investigation into the long-term impacts of such compounds on aquatic ecosystems (Kim & Choi, 2014).

    Human Exposure and Health Risks Investigations into benzophenone-3 (BP-3), a compound similar to 4-Pentenophenone, have revealed its detection in human plasma and urine following topical application of sunscreens, raising concerns about systemic absorption and potential health risks (Janjua, Kongshoj, Andersson, & Wulf, 2008). Additionally, a study on the genotoxicity of pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), which are structurally distinct but relevant due to their environmental persistence and potential for bioaccumulation, shows significant genotoxic effects in freshwater fish, underscoring the importance of assessing the ecological and health impacts of chemical contaminants (Farah, Ateeq, Ali, & Ahmad, 2003).

    Biodegradation Pathways Research into the biodegradation of chlorophenols, such as the study on the identification of the upstream 4-chlorophenol biodegradation pathway using a recombinant monooxygenase, provides insights into the microbial degradation of phenolic compounds and their derivatives. This is relevant for understanding the environmental fate and potential remediation strategies for compounds related to 4-Pentenophenone (Cho, Kwean, Yang, Cho, Kwak, Park, & Kim, 2017).

    Safety And Hazards



    • 4-Pentenophenone may cause skin irritation (Category 2).

    • Proper safety precautions should be followed when handling this compound.




  • Future Directions



    • Research on 4-Pentenophenone could explore its applications in organic synthesis, pharmaceuticals, and materials science.

    • Investigate its potential as a building block for novel compounds or as a starting material for more complex molecules.




    Please note that this analysis is based on available information, and further research may yield additional insights. If you need more detailed information, consider consulting scientific literature or experts in the field123. Is there anything else I can assist you with?


    properties

    IUPAC Name

    1-phenylpent-4-en-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KYGSYTRHCDNSGS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCCC(=O)C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID2075396
    Record name 4-Penten-1-one, 1-phenyl-
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    Molecular Weight

    160.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Pentenophenone

    CAS RN

    3240-29-7
    Record name 1-Phenyl-4-penten-1-one
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    Record name 4-Penten-1-one, 1-phenyl-
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    Record name 4-Pentenophenone
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    Record name 4-Penten-1-one, 1-phenyl-
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    Record name 4-Penten-1-one, 1-phenyl
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    Record name 4-PENTENOPHENONE
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    Synthesis routes and methods I

    Procedure details

    Ethyl benzoylacetate (38.4 g, 0.2 mole, Aldrich) was added to a mixture of sodium ethoxide (13.6 g, 0.2 moles) in 200 mL ethanol. The mixture was stirred magnetically and slowly brought to reflux. After 30 minutes, the reaction mixture was cooled and allyl bromide (26.6 g, 0.22 moles, Aldrich) was added via a syringe with care (10 minutes), and the mixture was refluxed for another 2 hours. After cooling to room temperature, the mixture was transferred to a separatory funnel and diluted with 300 mL saturated sodium bicarbonate and extracted with ether (200 mL×3). The combined ether layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed by rotary evaporation resulting in a brownish oil. Without further purification, the crude product was suspended in 250 mL 1 normal sodium hydroxide solution and brought to gentle reflux overnight. After cooling, the oil that floated on top was separated and was combine with the organic layer from the extractions that followed. The aqueous layer was acidified with 50% sulfuric acid to pH 1 and heated to reflux for 5 hours. The mixture was extracted with ethyl acetate (200 mL×3). The organic layer was dried over sodium sulfate and the solvent removed by rotary evaporation to yield a yellow oil. Yield: 19.7 g (61.5%) with boiling point 70-80° C. at 0.8 mmHg. 1H-NMR (CDCl3, δ): phenyl ring (7.97, d, 2H, 7.55, m, 1H, 7.4, m, 2H); vinyl group (5.8, m 2H, 5.1 q, 1H); 3.08 (t, 2H); 2.5 (m, 2H). See also, Vogel et al., Vogel's Textbook of Practical Organic Chemistry. Fifth Edition, revised by Furniss et al., 1989, Pearson Prentice Hall).
    Quantity
    38.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    13.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One
    Quantity
    26.6 g
    Type
    reactant
    Reaction Step Two
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A sodium solution of alcohol was prepared by dissolving 33 g of sodium in 1000 mL of ethanol. To the warm solution, 260 mL of benzoyl-acetic acid-ethylester was added and then 130 mL of allyl bromide was slowly dropped into the solution. The mixture was refluxed for 4 hrs. and then the solid removed in a vacuum. The resulting solid was then combined in an aqueous solution of potassium hydroxide prepared by combining 145 g of potassium hydroxide with 500 mL of water. This mixture was heated under reflux for 4 hrs. The mixture was then neutralized and extracted three times with 150 mL of diethylether. The organic layer was separated, washed twice with water, and dried. The solvent was removed in a vacuum to produce a 98 percent yield of phenyl-(but-3-enyl) ketone.
    Quantity
    33 g
    Type
    reactant
    Reaction Step One
    Quantity
    1000 mL
    Type
    solvent
    Reaction Step One
    Quantity
    260 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    130 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    145 g
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    500 mL
    Type
    solvent
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    32
    Citations
    RM Roberts, JM Watson - The Journal of Organic Chemistry, 1969 - ACS Publications
    … mixtures of authentic 3-ethyl4-pentenophenone and 3-methyl-… , preliminary thermolyses of 3ethyl-4-pentenophenone were … into 3-methyl-4-pentenophenone occurred cleanly at 192, but …
    Number of citations: 4 pubs.acs.org
    RM Roberts, RG Landolt, RN Greene… - Journal of the American …, 1967 - ACS Publications
    … intramolecular deuterium transfers in three homoallylic ketones, 4-pentenophenone, 3methyl-4-pentenophenone, and 4-methyl-4-pentenophenone, by means of nmr spectroscopy. The …
    Number of citations: 82 pubs.acs.org
    JM Watson - 1970 - search.proquest.com
    … (ct-ethylallyl)-phenol (^)> the system chosen for this study was 3-ethyl-4-pentenophenone (65). Secondly, research designed to probe the transition state of the enolene …
    Number of citations: 0 search.proquest.com
    AR Tanner - 1970 - search.proquest.com
    … 2-Ethyl-4-pentenophenone (jj) was prepared in the same manner as 2-methyl-4-pentenophenone (p 1 6 ), y ield in g 18.5 g (32%) of co lo rle ss distillate (bp 92, 0.15 mm, Lit"^ 126-128, …
    Number of citations: 0 search.proquest.com
    JM Watson, AR Tanner, RM Roberts - The Journal of Organic …, 1972 - ACS Publications
    … nique are 4-pentenophenone; 4 '-R-4-pentenophenone where R = … -4-pentenophenone-S-d2.—The deutration procedure used was identical with that employed with 4-pentenophenone…
    Number of citations: 3 pubs.acs.org
    X Li, JJ Chen, DD Tanner - The Journal of Organic Chemistry, 1996 - ACS Publications
    … None of the expected allylation product, 2,2-dimethyl-4-pentenophenone, was produced … 24% yield of 4-pentenophenone in 1 h, but only 0.45% of 4-pentenophenone is formed when 1 …
    Number of citations: 15 pubs.acs.org
    JL Marshall, JP Brooks… - The Journal of Organic …, 1969 - ACS Publications
    … Samples for rearrangement experiments consisted of 50-/4 portions of 3-ethyl-4-pentenophenone sealed in Pyrex tubes at a pressure <2 µ after degassing by alternately freezing (in …
    Number of citations: 8 pubs.acs.org
    PT Hinde, Y Titani, NN Lichtin - Journal of the American Chemical …, 1967 - ACS Publications
    … Thermolysis of 1:1Mixture of 4-Pentenophenone-2-tf2 and 3Methyl-4-pentenophenone. The 0.6-… The 4pentenophenone retained 0.3 deuterium per molecule on the average; the specific …
    Number of citations: 6 pubs.acs.org
    JM Watson, JL Irvine, RM Roberts - Journal of the American …, 1973 - ACS Publications
    … rearrangement of the parent 4pentenophenone was not affected by … -4-pentenophenone-2-
    Number of citations: 37 pubs.acs.org
    EL McCaffery, SW Shalaby - Journal of Organometallic Chemistry, 1965 - Elsevier
    … was also reacted with phenyl isocyanate to produce the corresponding anilide, with water to obtain 2-methyl-1-butene and with benzonitrile to form 4-methyl-4-pentenophenone. All of …
    Number of citations: 12 www.sciencedirect.com

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